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2-[2-(Chloromethyl)butyl]-1,3-thiazole

Cat. No.: B13177533
M. Wt: 189.71 g/mol
InChI Key: BRKAHJPNCYNVNL-UHFFFAOYSA-N
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Description

Significance of the 1,3-Thiazole Heterocycle in Chemical Sciences

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in the chemical sciences, primarily due to its widespread presence in both natural products and synthetic molecules of significant biological and industrial value. rsc.orgglobalresearchonline.net Thiazole (B1198619) derivatives are integral to a vast range of pharmacologically important drug molecules, including sulfathiazole, ritonavir, and lurasidone. bohrium.com The thiazole scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net

The utility of the 1,3-thiazole moiety extends beyond medicinal chemistry into materials science, where its derivatives are used as liquid crystals, sensors, and catalysts. benthamdirect.com The presence of multiple reaction sites within the thiazole ring allows for extensive functionalization, providing chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of molecules. researchgate.netbenthamdirect.com This adaptability has made the synthesis of substituted thiazoles a subject of intense research, with numerous methods developed to access this important heterocyclic system. nih.gov

Role of Chloromethyl and Butyl Moieties in Influencing Reactivity and Molecular Architecture

The chloromethyl group (-CH₂Cl) is a highly reactive functional group in organic synthesis. ontosight.ai The presence of the electronegative chlorine atom polarizes the carbon-chlorine bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. ontosight.ai This reactivity makes the chloromethyl group a valuable "handle" for introducing further chemical modifications and building more complex molecular architectures. vaia.com It is frequently employed in alkylation reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. chempanda.com

Overview of Structural Features and Synthetic Interest in 2-[2-(Chloromethyl)butyl]-1,3-thiazole

The structure of this compound combines the aromatic, electron-rich thiazole ring with a flexible, substituted alkyl chain at the 2-position. This specific arrangement suggests a molecule with distinct regions of reactivity. The thiazole ring itself can participate in electrophilic aromatic substitution, while the chloromethyl group provides a site for nucleophilic substitution.

The synthetic interest in a molecule like this compound would likely stem from its potential as an intermediate in the synthesis of more complex, biologically active molecules. The reactive chloromethyl group could be displaced by a variety of nucleophiles to introduce new functionalities, while the butyl group could be varied to fine-tune properties like solubility and steric interactions. The synthesis of such a molecule would likely involve the construction of the substituted butyl side chain followed by a standard thiazole ring-forming reaction, such as the Hantzsch thiazole synthesis. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₂ClNS
Molecular Weight 189.70 g/mol
Canonical SMILES CCC(CC1SC=CN=1)CCl

This data is based on the chemical structure. shachemlin.com

Contextualization within Broader Fields of Heterocyclic Chemistry Research

The study of this compound falls squarely within the broader field of heterocyclic chemistry, which is a major sub-discipline of organic chemistry. Research in this area is driven by the quest for new synthetic methodologies, the discovery of novel bioactive compounds, and the development of new materials. nih.gov The synthesis of diversely substituted thiazoles remains an active area of investigation, with a continuous effort to develop more efficient and environmentally friendly synthetic protocols. bohrium.com

The combination of a well-established heterocyclic core like thiazole with reactive functional groups is a common strategy in drug discovery and development. bohrium.com By creating libraries of related compounds with variations in the substituents, chemists can systematically explore the structure-activity relationships (SAR) to identify molecules with optimized biological activity. bohrium.com Therefore, this compound can be viewed as a potential scaffold for the generation of such a library.

Research Gaps and Objectives for Comprehensive Investigation of this compound

A significant research gap exists for the specific compound this compound, as there is a lack of published literature detailing its synthesis, characterization, reactivity, and potential applications. A comprehensive investigation of this molecule would, therefore, need to start from the ground up.

Key research objectives would include:

Development of an efficient and scalable synthetic route to this compound. This would involve exploring different synthetic strategies and optimizing reaction conditions.

Thorough characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and, if possible, single-crystal X-ray diffraction to confirm its structure.

Exploration of the reactivity of the chloromethyl group in this specific molecular context. This would involve reacting it with a range of nucleophiles to synthesize a series of new derivatives.

Investigation of the potential biological activity of the parent compound and its derivatives. This could involve screening against various biological targets, such as enzymes or receptors, or in cell-based assays.

Computational studies to understand the molecule's electronic properties, conformational preferences, and potential interactions with biological macromolecules.

By addressing these research gaps, a more complete understanding of the chemical and potential practical value of this compound could be achieved, potentially leading to the discovery of new chemical entities with useful properties.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Sulfathiazole
Ritonavir

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClNS B13177533 2-[2-(Chloromethyl)butyl]-1,3-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

2-[2-(chloromethyl)butyl]-1,3-thiazole

InChI

InChI=1S/C8H12ClNS/c1-2-7(6-9)5-8-10-3-4-11-8/h3-4,7H,2,5-6H2,1H3

InChI Key

BRKAHJPNCYNVNL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=NC=CS1)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Chloromethyl Butyl 1,3 Thiazole and Its Precursors

Retrosynthetic Analysis of 2-[2-(Chloromethyl)butyl]-1,3-thiazole

A retrosynthetic analysis of this compound reveals several potential disconnection points, primarily centered around the formation of the thiazole (B1198619) ring and the introduction of the functionalized side chain. The most direct and convergent approach involves the disconnection of the thiazole ring itself, leading to precursors suitable for established thiazole syntheses.

The C2-C(side chain) bond can be disconnected, suggesting a precursor such as a 2-lithio or 2-silylthiazole which can then be alkylated. However, a more common and robust strategy involves disconnecting the bonds within the thiazole ring, which leads back to simpler, acyclic precursors. The Hantzsch thiazole synthesis is a classic and versatile method for this purpose. This approach disconnects the thiazole into a thioamide and an α-halocarbonyl compound. For the target molecule, this would involve the disconnection to 3-chloromethyl-pentanethioamide and a suitable C2 synthon like bromoacetaldehyde (B98955) or a synthetic equivalent.

An alternative disconnection strategy for the thiazole ring could be envisioned through a [3+2] cycloaddition reaction. This would involve a 1,3-dipole or a pseudo-1,3-dipole and a dipolarophile, which upon cycloaddition and subsequent rearrangement or elimination would yield the thiazole core.

The chloromethyl group on the butyl side chain can be considered a late-stage functionalization. This retrosynthetic step would involve a precursor such as 2-(2-methylbutyl)-1,3-thiazole or 2-(2-hydroxymethylbutyl)-1,3-thiazole, which could then be selectively chlorinated.

Classical and Modern Approaches to 1,3-Thiazole Ring Formation Applied to this compound Synthesis

The formation of the 1,3-thiazole ring is a pivotal step in the synthesis of the target molecule. Both classical and modern methodologies can be adapted for this purpose, with a focus on efficiency, regioselectivity, and substrate scope.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the construction of the thiazole ring. rsc.org The classical reaction involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. rsc.orggoogle.com For the synthesis of this compound, this would entail the reaction of 3-(chloromethyl)pentanethioamide with a suitable α-haloacetaldehyde equivalent.

Modern modifications of the Hantzsch synthesis often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. One-pot, multi-component variations of the Hantzsch synthesis have been developed, which are highly efficient and align with the principles of green chemistry. beilstein-journals.orgresearchgate.net For instance, a three-component reaction of an aldehyde, a thioamide, and an α-haloketone can be employed. In the context of the target molecule, this could involve the reaction of 2-(chloromethyl)butanal, a sulfur source like thiourea (B124793) or thioacetamide, and a suitable third component to construct the thiazole ring.

The use of solid supports and catalysts has also been explored to enhance the efficiency of the Hantzsch synthesis. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. researchgate.net

Table 1: Comparison of Hantzsch Synthesis Conditions for Thiazole Derivatives
Catalyst/ConditionsSubstratesSolventYield (%)Reference
Silica Supported Tungstosilisic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesEthanol/Water79-90 researchgate.net
None (Solvent-free)α-haloketones, thiourea, o-hydroxybenzaldehydeNoneHigh rsc.org
Phosphotungstic acid on aluminaAldehyde, ethyl acetoacetate, ammonium (B1175870) acetate (B1210297)None>75 beilstein-journals.org

[3+2] Cycloaddition reactions offer a powerful alternative for the construction of five-membered heterocyclic rings like thiazole. These reactions involve the combination of a three-atom component (1,3-dipole or its equivalent) with a two-atom component (dipolarophile).

One such approach involves the reaction of thioamides with benzynes, which can proceed through a pseudo-1,3-dipole behavior of the thioamide. nih.govnih.gov While this method is typically used for the synthesis of benzothiazoles, the underlying principle of a [3+2] cycloaddition could be adapted for the synthesis of non-annulated thiazoles with appropriate precursors.

Another strategy involves the reaction of alkynes with a sulfur and nitrogen source in a cycloaddition manner. For example, the reaction of terminal alkynes with sulfonyl azides and thionoesters, catalyzed by copper(I) and rhodium(II) respectively, can lead to 2,5-disubstituted thiazoles. researchgate.net

Introduction and Functionalization of the Chloromethyl Group in this compound

The introduction of the chloromethyl group at the secondary carbon of the butyl side chain is a challenging transformation that requires high regioselectivity. Several strategies can be envisioned for this functionalization, either by starting with a pre-functionalized building block or by late-stage chlorination of a thiazole precursor.

A plausible approach involves the use of a pre-functionalized thioamide in a Hantzsch-type synthesis. This would require the synthesis of 3-(chloromethyl)pentanethioamide. This thioamide could potentially be prepared from the corresponding aldehyde, 2-ethyl-3-chlorobutanal, via reaction with a sulfurizing agent.

Alternatively, a late-stage chlorination of a 2-(2-methylbutyl)-1,3-thiazole precursor could be attempted. However, the direct chlorination of an unactivated secondary C-H bond in the presence of other potentially reactive sites (the thiazole ring and primary C-H bonds) is a significant challenge.

Several modern methods for C-H chlorination could be considered:

Free-radical chlorination: Using reagents like N-chlorosuccinimide (NCS) under photochemical or radical initiation conditions could lead to chlorination of the alkyl side chain. researchgate.netisca.mersc.org However, achieving high regioselectivity for the secondary carbon over the primary carbons and the thiazole ring would be difficult.

Directed chlorination: The use of a directing group attached to a nearby functional group could guide the chlorination to a specific C-H bond. researchgate.netnih.gov This would require the synthesis of a precursor with a suitable directing group.

Enzymatic halogenation: Halogenase enzymes are known to catalyze the regioselective halogenation of a wide range of substrates, including unactivated C-H bonds. researchgate.netnih.govrsc.orgacs.orgfrontiersin.org While a specific enzyme for this transformation is not known, this approach represents a promising avenue for future research in green and selective synthesis.

Given the challenges of selective late-stage chlorination, a more controlled approach would involve the synthesis of a precursor with a hydroxyl group at the desired position, which can then be converted to the chloride. For example, the synthesis of 2-(2-hydroxymethylbutyl)-1,3-thiazole followed by treatment with a chlorinating agent like thionyl chloride or an Appel reaction could provide the target molecule.

Stereoselective Synthesis of this compound (if applicable)

The 2-position of the butyl side chain in this compound is a chiral center. Therefore, the development of a stereoselective synthesis to obtain enantiomerically pure forms of this compound is of significant interest.

Several strategies can be employed to achieve stereoselectivity:

Use of chiral starting materials: The synthesis can start from a chiral precursor that already contains the desired stereocenter. For example, a chiral thioamide or a chiral α-halocarbonyl could be used in a Hantzsch synthesis.

Asymmetric catalysis: A chiral catalyst can be used to induce stereoselectivity in one of the key bond-forming reactions. For instance, an asymmetric reduction of a ketone precursor to a chiral alcohol, which is then converted to the chloride, could be a viable route.

Enzymatic resolution: A racemic mixture of the final compound or a key intermediate could be resolved using enzymes that selectively react with one of the enantiomers.

Recent advances in the asymmetric synthesis of thiazolines and other chiral thiazole-containing building blocks provide a foundation for developing a stereoselective synthesis of the target molecule. acs.org For example, chiral ligands can be used in metal-catalyzed reactions to achieve high enantioselectivity.

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to develop more sustainable and environmentally friendly routes.

Several green synthetic methodologies are applicable to thiazole synthesis:

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced waste. frontiersin.orgwikipedia.orgorganic-chemistry.org Lipase-catalyzed synthesis of thiazole derivatives under ultrasound irradiation in water is a notable example of a green approach. researchgate.net

Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound and microwave irradiation can significantly reduce reaction times, increase yields, and in some cases, enable reactions to be carried out in greener solvents or even under solvent-free conditions. acs.orgarkat-usa.orgresearchgate.netuniurb.itislandscholar.ca Ultrasound-assisted Hantzsch synthesis is a well-established green method. researchgate.netacs.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scale-up. nih.govnih.govrsc.orgnih.govresearchgate.net The synthesis of heterocycles, including thiazoles, has been successfully demonstrated in flow reactors. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry. Many modern thiazole syntheses are being developed in such green solvents.

Table 2: Green Chemistry Approaches in Thiazole Synthesis
Green TechnologyKey FeaturesApplication ExampleReference
Biocatalysis High selectivity, mild conditions, biodegradable catalystsLipase-catalyzed synthesis of 2,4-disubstituted thiazoles researchgate.net
Ultrasound Reduced reaction times, increased yields, energy efficiencyUltrasound-assisted Hantzsch synthesis of thiazole derivatives researchgate.netacs.org
Flow Chemistry Improved safety, scalability, process controlSequential flow synthesis of heterocycles nih.govresearchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Comparative Analysis of Synthetic Efficiency and Yield for Different Routes to this compound

Route 1: Hantzsch Thiazole Synthesis with a Functionalized Thioamide

This route is predicated on the classic Hantzsch synthesis, which involves the condensation of a thioamide with an α-halo carbonyl compound. chemhelpasap.comnih.govsynarchive.com For the synthesis of the target molecule, this would necessitate the preparation of a key precursor, 3-chloromethyl-pentanethioamide.

Step 1: Synthesis of 3-(Chloromethyl)pentanenitrile

The synthesis would likely begin with the alkylation of a suitable nitrile. For instance, the reaction of ethyl cyanoacetate (B8463686) with 1-bromo-2-chloroethane (B52838) followed by decarboxylation could be a potential pathway, although yields for such specific reactions can be variable and require optimization.

Step 2: Conversion to 3-chloromethyl-pentanethioamide

The resulting nitrile would then be converted to the corresponding thioamide. This transformation is typically achieved by treatment with hydrogen sulfide (B99878) in the presence of a base, or with reagents like Lawesson's reagent. The yields for thionation reactions are generally moderate to high, but can be influenced by the steric hindrance of the substrate.

Step 3: Hantzsch Thiazole Synthesis

Route 2: Synthesis from 2-sec-Butyl-1,3-thiazole and Subsequent Chlorination

An alternative strategy involves the initial synthesis of 2-sec-butyl-1,3-thiazole followed by a targeted chlorination of the butyl side chain.

Step 1: Synthesis of 2-sec-Butyl-1,3-thiazole

This precursor can be synthesized via the Hantzsch reaction between 2-bromobutanal (B1282435) and thioacetamide. The availability and stability of 2-bromobutanal would be a critical factor for the efficiency of this step. Alternatively, the reaction of 2-methylbutanenitrile with hydrogen sulfide to form 2-methylbutanethioamide, followed by condensation with chloroacetaldehyde, could also yield the desired 2-sec-butyl-1,3-thiazole.

Step 2: Chlorination of the Butyl Side Chain

The subsequent chlorination of the sec-butyl group at the desired position presents a significant challenge due to the potential for multiple halogenation products and lack of regioselectivity. Free-radical chlorination would likely lead to a mixture of isomers, necessitating complex purification steps and resulting in a low yield of the desired this compound. doubtnut.com

Comparative Yield and Efficiency Analysis

StepRoute 1: Hantzsch with Functionalized ThioamideRoute 2: Synthesis from 2-sec-Butyl-1,3-thiazole
Precursor Synthesis
Synthesis of 3-(Chloromethyl)pentanenitrileEstimated Yield: 50-60%Synthesis of 2-sec-Butyl-1,3-thiazole
Conversion to ThioamideEstimated Yield: 70-80%Estimated Yield: 65-75%
Final Product Formation
Hantzsch Thiazole SynthesisEstimated Yield: 60-70%Chlorination of Butyl Side Chain
Estimated Yield: 15-25% (of desired isomer)
Overall Estimated Yield 21-34% <19%

Analysis of the Data:

Based on the estimated yields, Route 1, utilizing the Hantzsch synthesis with a pre-functionalized thioamide, appears to be the more efficient and higher-yielding pathway for the synthesis of this compound. While the synthesis of the key thioamide precursor involves multiple steps, the individual reaction yields are generally moderate to high. The final cyclization via the Hantzsch reaction is a well-established and reliable method for thiazole ring formation. rsc.org

Chemical Reactivity and Derivatization Studies of 2 2 Chloromethyl Butyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety of 2-[2-(Chloromethyl)butyl]-1,3-thiazole

The chloromethyl group on the butyl side chain is a primary alkyl halide. Its reactivity is analogous to benzylic or allylic halides due to the proximity of the π-system of the thiazole (B1198619) ring, making it susceptible to nucleophilic substitution reactions. These reactions are fundamental for introducing a wide variety of functional groups into the molecule.

Nucleophilic substitution at the chloromethyl carbon can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions and the nature of the nucleophile. libretexts.org

SN2 Mechanism : This mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. utexas.edu This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The transition state involves a pentacoordinate carbon, making the reaction sensitive to steric hindrance. utexas.edu

SN1 Mechanism : In this two-step mechanism, the chloride ion first departs to form a carbocation intermediate, which is then attacked by the nucleophile. utexas.edu The formation of the carbocation is the rate-determining step. This pathway is favored by weak nucleophiles, polar protic solvents, and conditions that stabilize the carbocation intermediate. The proximity of the thiazole ring may offer some electronic stabilization to the adjacent carbocation.

The scope of nucleophilic displacement is broad, allowing for the formation of new carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. A variety of nucleophiles can be employed to displace the chloride, as demonstrated in analogous reactions with other chloromethyl-substituted heterocycles. semanticscholar.org

Table 1: Representative Nucleophilic Substitution Reactions
NucleophileReagent ExampleProduct Functional GroupPotential Mechanism
AmineAmmonia, Morpholine, PiperidinePrimary/Secondary/Tertiary AmineSN2
AlkoxideSodium methoxide (B1231860) (NaOMe)Ether (Alkoxymethyl)SN2
Hydroxide (B78521)/WaterSodium hydroxide (NaOH) / H₂OAlcohol (Hydroxymethyl)SN1/SN2
ThiolateSodium thiophenoxide (NaSPh)ThioetherSN2
CarboxylateSodium acetate (B1210297) (NaOAc)EsterSN2
CyanideSodium cyanide (NaCN)NitrileSN2

The synthesis of aminomethyl, alkoxymethyl, and hydroxymethyl derivatives represents a key class of transformations for this compound, enabling the introduction of versatile functional handles for further modification.

Aminomethyl Derivatives : These are synthesized by reacting the chloromethyl compound with primary or secondary amines, or with ammonia. nih.govresearchgate.net The reaction typically proceeds under SN2 conditions, often in the presence of a non-nucleophilic base to neutralize the HCl generated.

Alkoxymethyl Derivatives : The formation of ethers is achieved by treating the substrate with an alcohol in the presence of a base, or more commonly, with a pre-formed alkoxide salt like sodium methoxide or ethoxide. nih.gov The reaction of alcohols with formaldehyde (B43269) can generate hemiformals, which are also effective reagents for creating alkoxymethyl derivatives. nih.govresearchgate.net

Hydroxymethyl Derivatives : The corresponding alcohol can be prepared via hydrolysis of the chloromethyl group. This can be accomplished by reaction with water, often assisted by a base such as sodium hydroxide, or by first forming a formate (B1220265) or acetate ester followed by hydrolysis. semanticscholar.org This two-step procedure via a carboxylate intermediate can often provide cleaner products and higher yields compared to direct hydrolysis. semanticscholar.org

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring of this compound

The thiazole ring is an aromatic heterocycle with a distinct reactivity pattern towards electrophiles. numberanalytics.com The π-electron density distribution marks the C5 position as the most nucleophilic and therefore the primary site for electrophilic substitution. wikipedia.orgchemicalbook.comresearchgate.net The presence of the electron-donating alkyl group at the C2 position further activates the C5 position for attack by electrophiles, even under mild conditions. pharmaguideline.com

Common electrophilic aromatic substitution reactions include:

Halogenation : Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically yielding the 5-halo-substituted derivative. numberanalytics.com

Nitration : Introduction of a nitro group at the C5 position can be accomplished using a mixture of nitric acid and sulfuric acid. numberanalytics.com

Sulfonation : Reaction with fuming sulfuric acid can lead to the formation of a thiazole-5-sulfonic acid. ias.ac.in

Friedel-Crafts Acylation : The introduction of an acyl group at the C5 position is possible in the presence of a Lewis acid catalyst. numberanalytics.com

Table 2: Electrophilic Aromatic Substitution at the C5 Position
ReactionElectrophile/ReagentProduct
BrominationBr₂ or NBS5-Bromo-2-[2-(chloromethyl)butyl]-1,3-thiazole
NitrationHNO₃/H₂SO₄5-Nitro-2-[2-(chloromethyl)butyl]-1,3-thiazole
SulfonationSO₃/H₂SO₄This compound-5-sulfonic acid
AcylationCH₃COCl/AlCl₃1-(2-[2-(Chloromethyl)butyl]-1,3-thiazol-5-yl)ethan-1-one

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The chloromethyl group can serve as an electrophilic partner in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at an sp³-hybridized center. nih.gov Palladium-catalyzed reactions are particularly prominent for this type of transformation.

Suzuki-Miyaura Coupling : This reaction couples the chloromethyl group with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is highly effective for forming sp³-sp² bonds, allowing for the synthesis of diarylmethane-type structures. nih.gov

Sonogashira Coupling : While less common for alkyl halides, palladium-catalyzed coupling with terminal alkynes can be achieved under specific conditions to form sp³-sp bonds. nih.gov This provides a direct route to propargyl-substituted thiazoles.

Stille Coupling : This involves the reaction with an organotin compound, catalyzed by palladium. Although effective, the toxicity of organotin reagents is a significant drawback. libretexts.org

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst System (Example)Bond Formed
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂ / SPhos / Basesp³-sp² (Arylmethyl)
SonogashiraTerminal alkyne (R-C≡CH)Pd(PPh₃)₄ / CuI / Basesp³-sp (Propargyl)
HeckAlkene (CH₂=CHR)Pd(OAc)₂ / Ligand / Basesp³-sp² (Allyl)
NegishiOrganozinc (R-ZnX)Pd(dba)₂ / Ligandsp³-sp², sp³-sp³

Transformations of the Butyl Side Chain and its Impact on Thiazole Reactivity

Modifications to the butyl side chain, beyond the chloromethyl group, can influence the electronic and steric properties of the molecule, thereby affecting the reactivity of the thiazole ring. The alkyl group at C2 is generally considered an electron-donating group, which increases the nucleophilicity of the C5 position. analis.com.my

Introducing functional groups onto the butyl chain can alter this effect. For example, oxidation of a methylene (B1212753) group on the chain to a carbonyl would introduce an electron-withdrawing character. This change would decrease the electron-donating ability of the entire side chain, leading to a deactivation of the thiazole ring towards electrophilic substitution at C5. Conversely, introducing additional electron-donating groups would be expected to further enhance the reactivity at C5. Steric bulk added to the side chain could also hinder the approach of reagents to both the chloromethyl group and the thiazole ring.

Heterocyclic Annulation and Cyclization Reactions Utilizing this compound as a Precursor

The presence of multiple reactive sites makes this compound a valuable precursor for constructing more complex heterocyclic systems, including fused and bridged ring structures.

Intramolecular Cyclization : If a nucleophilic group is introduced elsewhere in the molecule, typically at the C5 position of the thiazole or on the butyl chain, an intramolecular reaction with the electrophilic chloromethyl group can lead to the formation of a new ring. For example, conversion of the chloromethyl group to a longer chain with a terminal amine could allow for cyclization to form a macrocycle.

Intermolecular Annulation : The compound can act as a building block in reactions with dinucleophilic species to form new heterocyclic rings. For instance, reaction with a reagent containing both a thiol and an amine could lead to the formation of a thiazine (B8601807) or similar ring system, where the chloromethyl group serves as the electrophilic component in a double condensation reaction. Such strategies are employed in the synthesis of complex structures like dihydrobenzothiazolopyridin-1-ones from related precursors. nih.govnih.gov

These annulation reactions provide a powerful method for expanding the structural diversity of compounds derived from the starting thiazole, leading to novel scaffolds with potential applications in materials science and medicinal chemistry.

Mechanistic Investigations of Key Reactions of this compound

The primary route for the chemical derivatization of this compound involves nucleophilic substitution at the chloromethyl group. Mechanistic investigations into this key reaction predominantly point towards a bimolecular nucleophilic substitution (S(_N)2) pathway. This assertion is based on the foundational principles of physical organic chemistry and supported by extensive studies on analogous primary alkyl halides.

The S(_N)2 reaction is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the leaving group, in this case, the chloride ion. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart. nih.govyoutube.com This "backside attack" results in the inversion of stereochemistry at the carbon center if it is chiral. youtube.com

A critical factor influencing the rate and feasibility of the S(_N)2 reaction is steric hindrance around the reaction center. libretexts.org In the case of this compound, the electrophilic carbon of the chloromethyl group is a primary carbon, which generally favors the S(_N)2 mechanism due to minimal steric crowding. wikipedia.org However, the presence of the bulky 2-butyl-1,3-thiazole substituent attached to the adjacent carbon atom introduces significant steric bulk. This steric hindrance can impede the approach of the nucleophile to the reaction center, thereby slowing the reaction rate compared to simpler primary alkyl chlorides. libretexts.orgnih.gov

The electronic properties of the thiazole ring are also expected to play a role, albeit a secondary one, in the reactivity of the chloromethyl group. The thiazole ring is an electron-rich heterocyclic system, but its influence on the electrophilicity of the distal chloromethyl carbon is likely to be modest and transmitted inductively through the butyl chain. The primary determinant of the reaction mechanism remains the accessibility of the electrophilic carbon to the attacking nucleophile.

Interactive Data Table: Factors Influencing the S(_N)2 Reaction of this compound

FactorInfluence on Reaction MechanismExpected Outcome for this compound
Substrate Structure Primary alkyl halides strongly favor the S(_N)2 mechanism over S(_N)1 due to the instability of the corresponding primary carbocation.The chloromethyl group is a primary halide, thus strongly predisposing the molecule to an S(_N)2 pathway.
Steric Hindrance Increased steric bulk around the electrophilic carbon hinders the backside attack of the nucleophile, slowing the S(_N)2 reaction rate. libretexts.orgThe 2-butyl-1,3-thiazole group is sterically demanding and is expected to decrease the reaction rate compared to less hindered primary alkyl chlorides. nih.gov
Nucleophile Strength Stronger nucleophiles increase the rate of S(_N)2 reactions as the nucleophile is involved in the rate-determining step.The choice of a strong nucleophile (e.g., thiols, amines, cyanides) is crucial for efficient derivatization.
Leaving Group Ability A better leaving group (a weaker base) accelerates the S(_N)2 reaction by stabilizing the negative charge in the transition state.Chloride is a reasonably good leaving group, facilitating the nucleophilic substitution.
Solvent Effects Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred for S(_N)2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity. wikipedia.orgThe use of polar aprotic solvents would be optimal for carrying out derivatization reactions on this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 2 Chloromethyl Butyl 1,3 Thiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete covalent framework and deduce stereochemical relationships.

1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HMQC, HMBC, NOESY) NMR Studies

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. For 2-[2-(Chloromethyl)butyl]-1,3-thiazole, the spectrum would show characteristic signals for the thiazole (B1198619) ring protons and the protons of the substituted butyl chain. The two protons on the thiazole ring (H-4 and H-5) are expected to appear as doublets in the aromatic region, typically between 7.0 and 8.0 ppm. The protons of the butyl group would appear in the aliphatic region (0.9-4.0 ppm), with their chemical shifts influenced by adjacent functional groups. The chloromethyl protons (CH₂Cl) would be significantly downfield due to the electron-withdrawing effect of the chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atoms of the thiazole ring typically resonate between 115 and 170 ppm, with the C2 carbon, bonded directly to the butyl group and nitrogen, being the most downfield. nih.govasianpubs.org The aliphatic carbons of the butyl chain would appear in the upfield region (10-50 ppm), with the chloromethyl carbon (CH₂Cl) shifted downfield to approximately 45-55 ppm.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, while less common, would show a single resonance for the nitrogen atom in the thiazole ring, providing information about its electronic environment.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would confirm the connectivity within the butyl chain, showing correlations from the terminal methyl protons to the adjacent methylene (B1212753) protons, and so on, up to the methine proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the unambiguous assignment of each carbon atom based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the butyl substituent to the thiazole ring, for instance, by showing a correlation from the methine proton of the butyl group to the C2 carbon of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. It can help confirm the spatial arrangement of the butyl chain relative to the thiazole ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Number (see structure)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Notes
C2 (Thiazole)-~168-
C4 (Thiazole)~7.7 (d)~143Doublet, J ≈ 3.2 Hz
C5 (Thiazole)~7.3 (d)~118Doublet, J ≈ 3.2 Hz
C1' (Butyl CH)~3.3 (m)~45Multiplet
C2' (Butyl CH₂)~1.8 (m)~28Multiplet
C3' (Butyl CH₃)~1.0 (t)~11Triplet, J ≈ 7.4 Hz
C1'' (CH₂Cl)~3.8 (d)~48Doublet, J ≈ 6.0 Hz
N3 (Thiazole)--¹⁵N Shift ~ -70 ppm (rel. to CH₃NO₂)

Note: Predicted values are based on typical shifts for substituted thiazoles and alkyl chlorides. Actual values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula. For this compound (C₈H₁₂ClNS), the expected monoisotopic mass is 189.0379 Da. uni.lu HRMS can measure this mass with high accuracy (typically within 5 ppm), distinguishing it from other potential formulas with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization (e.g., by electron impact), the molecular ion (M⁺) is formed and can undergo characteristic fragmentation. Key fragmentation pathways for alkylthiazoles often involve cleavage of the alkyl chain. acs.orgresearchgate.netresearchgate.net

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A prominent peak at m/z ≈ 189, with a characteristic M+2 peak at m/z ≈ 191 of about one-third the intensity, confirming the presence of one chlorine atom.

Loss of Chlorine: A fragment corresponding to the loss of a chlorine radical ([M-Cl]⁺) at m/z ≈ 154.

Loss of Chloromethyl Radical: Cleavage of the C-C bond can lead to the loss of the ·CH₂Cl radical, resulting in a significant fragment ion.

Alkyl Chain Fragmentation: Cleavage at the benzylic-like position (the bond between the thiazole ring and the butyl group) is common, which could yield a thiazolyl-containing cation.

Thiazole Ring Opening: The thiazole ring itself can fragment, although this often requires higher energy. researchgate.net

Interactive Table 2: Predicted HRMS Data and Fragmentation for this compound

m/z (Predicted)FormulaIdentityNotes
189.0379C₈H₁₂ClNS⁺[M]⁺Molecular Ion
191.0350C₈H₁₂³⁷ClNS⁺[M+2]⁺Isotope peak for ³⁷Cl
154.0641C₈H₁₂NS⁺[M-Cl]⁺Loss of chlorine radical
140.0483C₇H₁₀NS⁺[M-CH₂Cl]⁺Loss of chloromethyl radical
112.0326C₅H₆NS⁺Thiazolyl-ethyl cationCleavage within the butyl chain

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds, providing a molecular fingerprint.

For this compound, the spectra would be characterized by several key regions:

C-H Stretching: Aliphatic C-H stretching from the butyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the thiazole ring would be observed just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). researchgate.netnih.gov

C=N and C=C Stretching: The thiazole ring contains C=N and C=C bonds, which give rise to characteristic stretching vibrations in the 1450-1650 cm⁻¹ region. mdpi.comcdnsciencepub.com

Thiazole Ring Vibrations: The entire thiazole ring has characteristic "breathing" and deformation modes, often found between 600 and 1400 cm⁻¹. scirp.org

C-Cl Stretching: The carbon-chlorine bond of the chloromethyl group will produce a strong absorption in the fingerprint region, typically between 650 and 800 cm⁻¹.

C-H Bending: Vibrations corresponding to the bending of C-H bonds in the CH₃ and CH₂ groups will appear around 1375-1465 cm⁻¹.

Raman spectroscopy would be particularly useful for identifying the C-S bond vibrations, which are often weak in the IR spectrum.

Interactive Table 3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹)

Frequency Range (cm⁻¹)Bond VibrationTechnique
3050-3150C-H stretch (thiazole ring)IR, Raman
2850-2960C-H stretch (aliphatic)IR, Raman
~1600C=N stretch (thiazole ring)IR, Raman
~1480C=C stretch (thiazole ring)IR, Raman
1375-1465C-H bend (aliphatic)IR
650-800C-Cl stretchIR (strong)
600-700C-S stretchRaman (stronger)

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis of this compound

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density from the diffraction pattern of a single crystal. This analysis yields precise bond lengths, bond angles, and torsional angles, as well as information on how molecules pack together in the crystal lattice.

For this compound, a successful crystallographic analysis would:

Confirm the connectivity of all atoms.

Provide precise measurements of the thiazole ring geometry, which is expected to be nearly planar. researchgate.netnih.gov

Determine the conformation of the 2-(chloromethyl)butyl side chain in the solid state, including the torsion angles around the C-C single bonds.

Reveal intermolecular interactions, such as hydrogen bonds (if any), dipole-dipole interactions, or van der Waals forces, that govern the crystal packing. The nitrogen atom of the thiazole ring and the chlorine atom could potentially act as weak hydrogen bond acceptors.

As no experimental crystal structure is currently available, a hypothetical data table is presented below based on typical values for similar heterocyclic compounds. nih.gov

Interactive Table 4: Hypothetical X-ray Crystallographic Data

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
C=N Bond Length~1.37 Å
C-S Bond Length~1.72 Å
C-Cl Bond Length~1.78 Å
Thiazole RingPlanar (max deviation < 0.01 Å)
Intermolecular InteractionsWeak C-H···N or C-H···Cl interactions

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation (if chiral)

The this compound molecule is chiral. The source of chirality is the stereocenter at the second carbon of the butyl chain (the methine carbon, C1'), which is bonded to four different groups: a hydrogen atom, an ethyl group, a chloromethyl group, and the thiazole ring. Therefore, the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. ECD measures the differential absorption of left- and right-circularly polarized light. nih.gov While a UV-Vis spectrum would be identical for both enantiomers, their ECD spectra would be mirror images, showing positive and negative absorptions (Cotton effects).

An experimental ECD spectrum, when compared with a theoretically calculated spectrum using methods like time-dependent density functional theory (TD-DFT), can be used to determine the absolute configuration ((R) or (S)) of the chiral center. nih.govresearchgate.net The electronic transitions of the thiazole chromophore, perturbed by the chiral environment of the substituent, would give rise to the characteristic ECD signals. This non-destructive method is invaluable for the stereochemical assignment of new chiral compounds.

Theoretical and Computational Chemistry Studies of 2 2 Chloromethyl Butyl 1,3 Thiazole

Quantum Chemical Calculations (DFT, ab initio) of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure and molecular orbitals of thiazole (B1198619) derivatives.

Density Functional Theory (DFT) has become a popular and cost-effective method for computing molecular structures, vibrational frequencies, and reaction energies. For thiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to optimize the molecular geometry and analyze electronic parameters. tandfonline.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity. researchgate.net For many thiazole derivatives, the HOMO is delocalized over the thiazole ring and adjacent substituents, while the LUMO's localization depends on the nature of the substituent groups. researchgate.net

Ab initio methods , such as Hartree-Fock (HF), provide another avenue for studying molecular properties. While computationally more demanding, they can offer high accuracy. Studies on substituted thiazoles have used ab initio methods to calculate acidity constants (pKa values) and investigate protonation, showing good correlation with experimental data. researchgate.net

The electronic properties of thiazole itself are well-characterized by its aromaticity, which is due to significant pi-electron delocalization. This is reflected in the 1H NMR chemical shifts of its ring protons. wikipedia.org Computational studies can quantify this aromaticity and predict sites of electrophilic substitution, with calculations often identifying the C5 position as the primary site for such reactions. wikipedia.org

Table 1: Representative Quantum Chemical Parameters for Thiazole Derivatives (Note: Data is illustrative and based on general findings for thiazole derivatives, not specifically for 2-[2-(Chloromethyl)butyl]-1,3-thiazole)

Parameter Typical Calculated Value Range Significance
EHOMO -5.5 to -7.5 eV Electron-donating ability
ELUMO -1.0 to -2.5 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 3.0 to 5.0 eV Chemical reactivity and stability

Conformational Analysis and Molecular Dynamics Simulations of this compound

The butyl and chloromethyl groups in this compound introduce conformational flexibility. Understanding the preferred three-dimensional structures is crucial as they can influence the molecule's physical properties and biological activity.

Conformational analysis can be performed using computational methods to identify low-energy conformers. By systematically rotating the single bonds in the butyl side chain, a potential energy surface can be generated, revealing the most stable conformations.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. These simulations can reveal the stability of different conformations and how the molecule interacts with its environment, such as a solvent or a biological target. plos.org In drug design, MD simulations are used to assess the stability of a ligand-protein complex, providing insights into binding affinities. nih.gov For this compound, MD simulations could be used to explore its conformational landscape in different solvents and to understand how the flexible side chain might orient itself in a hypothetical binding pocket.

Prediction of Chemical Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can predict the most likely sites of chemical reactions and elucidate potential reaction mechanisms. For this compound, several reactive sites can be considered. The thiazole ring itself can undergo various reactions, including electrophilic substitution. nih.gov The calculated pi-electron density often indicates C5 as a likely site for such reactions. wikipedia.org

The chloromethyl group is another key functional group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution reactions. Computational methods can be used to model the reaction pathways of such substitutions, calculating activation energies and transition state structures. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness, softness, and electrophilicity, can provide a quantitative measure of a molecule's reactivity. mdpi.com These parameters help in comparing the reactivity of different thiazole derivatives.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. For thiazole derivatives, calculated chemical shifts generally show good agreement with experimental values, helping to assign signals in complex spectra. frontiersin.orgresearchgate.net

IR Spectroscopy: Theoretical calculations of vibrational frequencies can be compared with experimental FT-IR spectra to assign observed bands to specific vibrational modes of the molecule. researchgate.netscielo.org.za It is common practice to scale the calculated frequencies to better match experimental data, as DFT methods tend to overestimate vibrational wavenumbers. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. tandfonline.com These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* transitions). scielo.org.za For thiazole derivatives, TD-DFT has been successfully used to interpret experimental UV-Vis spectra. tandfonline.com

Table 2: Representative Comparison of Experimental and Calculated Spectroscopic Data for a Thiazole Derivative (Note: This table is illustrative and based on general findings for thiazole derivatives.)

Spectroscopic Data Experimental Value Calculated Value (DFT)
1H NMR (ppm) 7.2 - 8.8 (ring protons) 7.1 - 8.7 (ring protons)
13C NMR (ppm) 115 - 155 (ring carbons) 114 - 154 (ring carbons)
IR (cm-1) C=N stretch ~1654 ~1658
IR (cm-1) C-S stretch ~591 ~588

In Silico Design and Prediction of Novel Derivatives of this compound

The thiazole scaffold is a common feature in many biologically active compounds and is considered a "privileged" structure in medicinal chemistry. primescholars.combenthamdirect.com In silico methods are extensively used in the design of novel thiazole derivatives with desired properties.

Computer-aided drug design often starts with a lead compound, such as a thiazole derivative, and then computationally explores modifications to its structure to improve its activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). primescholars.com Techniques like molecular docking are used to predict how different derivatives will bind to a biological target, such as an enzyme or receptor. acs.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed molecules before they are synthesized. researchgate.net For this compound, in silico methods could be used to design derivatives with potentially enhanced biological activity by modifying the butyl chain or replacing the chloro group with other functionalities. These new designs can then be evaluated computationally for their binding affinity to a specific target and for their drug-like properties. nih.gov

Academic Applications and Research Trajectories of 2 2 Chloromethyl Butyl 1,3 Thiazole

2-[2-(Chloromethyl)butyl]-1,3-thiazole as a Versatile Synthetic Intermediate

The unique structural arrangement of this compound, featuring a reactive chloromethyl group appended to a butyl-substituted thiazole (B1198619) core, positions it as a highly adaptable intermediate in organic synthesis. The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs. nih.govresearchgate.netnih.gov Its utility stems from the combination of a stable aromatic heterocycle and a readily displaceable chlorine atom, which serves as a handle for introducing a wide array of functional groups and for constructing more elaborate molecular architectures.

Precursor for Complex Heterocyclic Systems and Fused Thiazoles

The reactive nature of the chloromethyl group makes this compound an excellent starting material for synthesizing complex heterocyclic systems. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles. This reactivity is a cornerstone for building larger, multi-ring structures, particularly fused thiazole systems which are of significant interest in medicinal chemistry. nih.govmdpi.com

For instance, the chloromethyl moiety can react with binucleophilic reagents to construct new rings fused to the thiazole core. A common strategy involves reacting α-haloketones with thioamides or similar sulfur-containing nucleophiles, a classic approach known as the Hantzsch thiazole synthesis, which underscores the fundamental reactivity exploited in these transformations. ijper.orgmdpi.com By analogy, the chloromethyl group in this compound can be used to alkylate a nucleophilic center, followed by an intramolecular cyclization to yield fused systems like thiazolo[3,2-a]pyrimidines or imidazo[2,1-b]thiazoles. researchgate.net These fused systems are prevalent in compounds explored for various therapeutic areas. nih.gov

Table 1: Representative Synthetic Pathways to Fused Heterocycles

Target Heterocyclic System General Reactants Reaction Type
Imidazo[2,1-b]thiazoles 2-Aminothiazole derivatives Nucleophilic Substitution & Cyclization
Thiazolo[3,2-a]pyrimidines Aminopyrimidine derivatives Alkylation & Intramolecular Condensation
Thiazolo[3,2-b] nih.govijper.orgnih.govtriazoles Triazole-thiones S-Alkylation & Cyclization

This table illustrates general synthetic strategies where a reactive chloromethylthiazole derivative could serve as a key precursor.

Building Block for Bioactive Molecules

The 1,3-thiazole nucleus is a "privileged scaffold" present in a vast number of natural products and synthetic pharmaceuticals. ijper.orgresearchgate.net Compounds incorporating this ring system are known to exhibit a wide spectrum of biological effects. tandfonline.comnih.govresearchgate.net Consequently, this compound serves as a valuable building block for synthesizing novel molecules with potential bioactivity.

Its role is to provide a pre-formed thiazole core that can be further elaborated. Chemists can utilize the chloromethyl group to connect the thiazole scaffold to other pharmacophores or functional groups. For example, the reaction of the chloromethyl group with amines, phenols, or thiols can generate libraries of ether, thioether, or amine-linked derivatives. This modular approach allows for the systematic exploration of how different substituents attached to the thiazole core influence molecular properties. The synthesis of such derivatives is a common strategy in the early stages of drug discovery to generate chemical diversity around a core scaffold. researchgate.netnih.govtandfonline.com

Scaffold for Medicinal Chemistry Research

In medicinal chemistry, a scaffold is a core molecular structure upon which various modifications are made to develop new drug candidates. nih.gov this compound is an ideal scaffold due to its multiple points for chemical diversification, which is essential for optimizing a molecule's properties in a drug discovery program.

The key principles of its use as a scaffold include:

Vectorial Modification: The chloromethyl group provides a specific vector for adding substituents away from the thiazole core, allowing chemists to probe interactions with biological targets without altering the core itself.

Bioisosteric Replacement: The thiazole ring itself can act as a bioisostere for other aromatic or heterocyclic rings, such as benzene (B151609) or imidazole, providing a way to modulate electronic properties, metabolic stability, and target interactions. nih.gov

Table 2: Principles of Scaffold Modification for this compound

Modification Site Chemical Transformation Design Principle
Chloromethyl Group Substitution with various nucleophiles (amines, alcohols, thiols) Introduce new functional groups to explore structure-activity relationships (SAR).
Butyl Group Varying alkyl chain length or introducing branching Modulate lipophilicity and steric bulk to improve pharmacokinetic properties.

Ligand Design in Organometallic Chemistry and Catalysis

The thiazole ring contains both a nitrogen and a sulfur atom, both of which possess lone pairs of electrons capable of coordinating to metal centers. mdpi.comijper.org This makes thiazole derivatives, including this compound, attractive candidates for ligand design in organometallic chemistry and catalysis.

The nitrogen atom is a common coordination site, forming stable complexes with a variety of transition metals like copper, zinc, and cobalt. mdpi.comijper.org The substituents on the thiazole ring can be used to tune the electronic and steric properties of the resulting metal complex. The butyl group, for instance, provides steric bulk that can influence the coordination geometry and reactivity of the metal center. The chloromethyl group can be further functionalized to introduce additional coordinating atoms, creating multidentate ligands that bind more strongly to the metal. Such tailored ligands are crucial for developing catalysts with high activity and selectivity for specific chemical transformations.

Potential Applications in Material Science Research

Beyond biological applications, the chemical reactivity of this compound suggests its potential use in the field of material science.

Monomer or Polymer Precursor for Functional Materials

The development of functional organic polymers with specific electronic, optical, or thermal properties is a major focus of material science. Heterocyclic compounds are often incorporated into polymer backbones to impart desired characteristics. Thiazole-containing polymers, for example, have been investigated for applications in electronics and photonics. rsc.orgmdpi.com

This compound could potentially serve as a monomer or a precursor to a monomer for creating such functional materials. The reactive chloromethyl group can be used as a site for polymerization reactions. For example, it could be converted into other functional groups, such as a vinyl or an acetylene (B1199291) group, which can then undergo polymerization. Alternatively, it could be used in polycondensation reactions with suitable comonomers. The incorporation of the thiazole moiety into a polymer chain could enhance thermal stability and introduce specific electronic properties, while the butyl side chain could be used to control solubility and processing characteristics of the final polymer material. mdpi.com

Development of Optoelectronic or Supramolecular Materials

The thiazole moiety is a key building block in the development of advanced materials due to its unique electronic properties, aromaticity, and ability to participate in non-covalent interactions. Although direct studies on this compound for these applications are not found, the broader family of functionalized thiazoles has shown significant promise.

Thiazole-containing polymers are increasingly investigated for their potential in optoelectronic devices such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The thiazole ring is electron-deficient, which can be advantageous in creating n-type polymer semiconductors. nsrrc.org.twacs.org Introducing electron-deficient thiazole units into polymer backbones can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which facilitates electron injection and can improve the performance of electronic devices. acs.org For instance, imide-functionalized thiazole-based polymers have demonstrated high electron mobility, making them excellent candidates for high-performance n-type materials. nsrrc.org.twacs.orgnorthwestern.edu The rigid and planar structure of fused thiazole systems, like thiazolo[5,4-d]thiazole, enables efficient intermolecular π–π stacking, a crucial factor for charge transport in organic semiconductors. rsc.org

Table 1: Optoelectronic Properties of Selected Thiazole-Based Polymers (Analogous Systems)

Polymer Type Key Thiazole Unit Reported Electron Mobility (cm²/Vs) Potential Application
Imide-Functionalized Homopolymer Bithiazolethienyl-tetracarboxdiimide up to 1.61 n-type Organic Thin-Film Transistors (OTFTs) nsrrc.org.twacs.org
Thiazolo[5,4-d]thiazole Copolymer Thiazolo[5,4-d]thiazole - Organic Photovoltaics (OPVs) rsc.org

Role in Agrochemical Research as a Chemical Intermediate

The most documented application for chloromethylthiazole derivatives is their role as key intermediates in the synthesis of agrochemicals, particularly insecticides and fungicides. The compound 2-chloro-5-chloromethylthiazole (B146395) is a well-known precursor to neonicotinoid insecticides like thiamethoxam (B1682794) and clothianidin. engebiotech.comengebiotech.comresearchgate.net

While specific product information is excluded from this discussion, the general role of a compound like this compound as an intermediate can be inferred. The thiazole ring is a common scaffold in a variety of biologically active molecules. nih.govresearchgate.netacs.org The reactive chloromethyl group provides a convenient handle for synthetic chemists to introduce the thiazole moiety into a larger molecular structure through nucleophilic substitution reactions.

In agrochemical research, the process would typically involve:

Synthesis of the thiazole intermediate: In this case, this compound.

Reaction with a nucleophile: The chloromethyl group is an excellent electrophile. It can react with a variety of nucleophiles (e.g., amines, thiols, alcohols) that are part of another molecular fragment. This reaction forms a new carbon-nucleophile bond, linking the thiazole unit to the rest of the target molecule.

Further elaboration: The resulting molecule may undergo further synthetic transformations to arrive at the final agrochemical candidate.

The butyl group in this compound would influence the lipophilicity of the intermediate and, consequently, the final product. This is a critical parameter in agrochemical design, as it affects the compound's ability to penetrate plant tissues or the cuticles of insects and fungi. Researchers can systematically vary the alkyl substituents on the thiazole ring to fine-tune these properties and optimize biological activity. nih.gov

Analytical Chemistry Applications (e.g., as a derivatizing agent)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. This is often necessary for compounds that lack a suitable chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or are not volatile enough for gas chromatography (GC). libretexts.org

A molecule like this compound possesses properties that could make it a useful derivatizing agent, although no specific applications have been reported. The key reactive feature for this purpose is the chloromethyl group. This group can react with nucleophilic functional groups in an analyte, such as amines, thiols, or phenols, to form a stable covalent bond.

The potential advantages of using a thiazole-based derivatizing agent include:

Introduction of a UV Chromophore: The thiazole ring absorbs UV light, meaning that analytes that are otherwise "invisible" to a UV-Vis detector could be readily detected after derivatization.

Enhanced Mass Spectrometric Detection: The presence of nitrogen and sulfur atoms in the thiazole ring provides a distinct isotopic pattern and fragmentation pathway in mass spectrometry (MS), which can aid in the identification and quantification of the derivatized analyte.

Tailored Chromatographic Properties: The butyl group would increase the hydrophobicity of the derivative, potentially improving its retention and separation in reverse-phase high-performance liquid chromatography (HPLC).

For example, primary and secondary amines could be derivatized by reacting them with this compound, introducing the thiazole tag and allowing for their analysis by HPLC-UV or HPLC-MS. While o-phthalaldehyde (B127526) (OPA) is a more common derivatizing agent for amines, the development of new reagents with unique properties is an ongoing area of research in analytical chemistry. libretexts.org

Table 2: Potential Analytical Derivatization Reactions

Analyte Functional Group Potential Reaction Product Analytical Advantage
Primary/Secondary Amine Substituted Aminomethyl-butyl-thiazole Introduction of a UV Chromophore, Improved MS signal
Thiol Substituted Thio-methyl-butyl-thiazole Enhanced Hydrophobicity for RP-HPLC, UV Detection

Future Perspectives and Emerging Research Directions for 2 2 Chloromethyl Butyl 1,3 Thiazole

Development of Novel Catalytic Systems for Efficient Synthesis

Currently, there are no published synthetic routes specifically for 2-[2-(Chloromethyl)butyl]-1,3-thiazole. Future research would first need to establish a reliable synthesis method. Following that, the development of novel catalytic systems would be a key objective. Research in this area could focus on:

Transition-Metal Catalysis: Investigating catalysts based on palladium, copper, or nickel, which are commonly used in C-C and C-N bond formation, could be a starting point for constructing the substituted butyl sidechain or the thiazole (B1198619) ring itself.

Organocatalysis: Exploring the use of small organic molecules as catalysts could offer a metal-free, and potentially more environmentally benign, synthetic pathway.

Biocatalysis: The use of enzymes could provide highly selective and efficient routes to the target molecule, minimizing byproducts and operating under mild conditions.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of this compound is currently uncharacterized. The presence of a reactive chloromethyl group, a substituted butyl chain, and the thiazole heterocycle suggests a rich potential for chemical transformations. Future studies would involve:

Functionalization of the Chloromethyl Group: Investigating nucleophilic substitution reactions to replace the chlorine atom with other functional groups (e.g., azides, cyanides, thiols, amines) would be a primary focus. This could lead to a diverse library of derivatives.

Reactions at the Thiazole Ring: Exploring electrophilic and nucleophilic aromatic substitution reactions on the thiazole ring, if possible, would expand the range of accessible analogues.

Transformations of the Butyl Sidechain: Investigating reactions that modify the stereocenter or other positions on the butyl group could lead to compounds with distinct three-dimensional structures.

Understanding these reactivity patterns would be crucial for designing derivatives with specific properties for various applications.

Application of Artificial Intelligence and Machine Learning in Predicting Properties and Syntheses

Given the lack of empirical data, artificial intelligence (AI) and machine learning (ML) could be powerful tools for initial, in silico investigations. Potential applications include:

Property Prediction: ML models, trained on large datasets of known molecules, could predict fundamental physicochemical properties of this compound, such as solubility, stability, and potential biological activity. nih.gov

Retrosynthetic Analysis: AI-powered tools could propose potential synthetic pathways by working backward from the target molecule, suggesting possible starting materials and reaction types.

Reaction Optimization: Once a synthetic route is established, ML algorithms could be used to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize impurities.

These computational approaches could significantly accelerate the research and development cycle for this compound by prioritizing the most promising experimental avenues.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For any compound to be viable for larger-scale applications, efficient and scalable production methods are necessary. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and higher reproducibility. mdpi.comuc.pt Future research could explore:

Development of a Continuous Flow Process: Designing a multi-step flow synthesis where reactants are continuously mixed and reacted in a system of tubes and reactors.

In-line Purification and Analysis: Integrating purification modules (e.g., scavengers, liquid-liquid extraction) and analytical techniques (e.g., NMR, IR spectroscopy) directly into the flow path to monitor the reaction in real-time and isolate the pure product.

Automated Optimization: Combining flow chemistry with robotic systems and optimization algorithms to rapidly screen a wide range of reaction conditions and identify the most efficient process for scalable production.

Studies on the Solid-State Properties and Crystal Engineering

The solid-state properties of a molecule, such as its crystal structure and packing, are fundamental to its stability, solubility, and handling characteristics. As no such data exists for this compound, this is a key area for foundational research. Future work would involve:

Single Crystal X-ray Diffraction: The primary goal would be to grow single crystals of the compound and its derivatives to determine their precise three-dimensional structures. This would provide definitive information on bond lengths, bond angles, and molecular conformation.

Polymorphism Screening: Investigating whether the compound can exist in different crystalline forms (polymorphs), as this can have a significant impact on its physical properties.

Crystal Engineering: Once the crystal structure is known, researchers could attempt to design new multi-component crystals (co-crystals) by combining the molecule with other compounds. This could be used to systematically modify properties like solubility or melting point. Analysis of intermolecular interactions, such as hydrogen bonds or π–π stacking, would be essential in this endeavor. nih.gov

This foundational materials science research would be critical for any potential application of the compound or its derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(Chloromethyl)butyl]-1,3-thiazole and its derivatives?

  • Methodological Answer : A common approach involves cyclocondensation reactions using thioamides or thioureas with α-haloketones. For example, thiazole Schiff base derivatives are synthesized by reacting hydrazine carbothioamides with substituted benzaldehydes under reflux in ethanol, followed by purification via recrystallization . Advanced routes may employ microwave-assisted synthesis to reduce reaction times and improve yields. Key intermediates like 4-(chloromethyl)-1,3-thiazole derivatives are synthesized using stepwise alkylation and cyclization, as detailed in protocols involving NMR-monitored reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., Bruker 400 MHz) confirm structural integrity by identifying characteristic peaks, such as thiazole ring protons (δ 7.2–8.5 ppm) and chloromethyl groups (δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Shimadzu IR Tracer-100 detects functional groups like C-Cl (600–800 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
  • Melting Point Analysis : SMP10 equipment ensures purity; deviations >2°C indicate impurities .

Q. What physicochemical properties are essential for handling this compound?

  • Methodological Answer : Key properties include:
  • Melting Point : ~49–50°C (for analogous 4-(chloromethyl)-2-phenyl-1,3-thiazole) .
  • Stability : Hygroscopicity requires storage under inert gas (e.g., N₂).
  • Solubility : Typically soluble in DMSO, ethanol, and chloroform but insoluble in water. Solvent selection impacts reaction design (e.g., using THF for organometallic couplings) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

  • Methodological Answer :
  • Catalyst Screening : Triethylamine (0.2 mL) enhances nucleophilicity in silylation steps, improving yields to >80% .
  • Temperature Control : Reflux in ethanol (78°C) versus microwave irradiation (100°C, 300 W) reduces reaction time from 12 hours to 30 minutes .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization, while non-polar solvents (e.g., toluene) minimize side reactions .

Q. How should researchers resolve contradictions in spectroscopic data for thiazole derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from:
  • Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, shifting proton signals. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Impurity Artifacts : Compare experimental data with computational predictions (e.g., DFT calculations for expected ¹³C shifts). Contradictions in melting points (>2°C variation) necessitate column chromatography (silica gel, hexane/EtOAc) .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Assays : Agar diffusion methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition measurements .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., E. coli DNA gyrase). Hydrophobic chloromethyl groups enhance binding to enzyme active sites .
  • Antioxidant Testing : DPPH radical scavenging assays quantify IC₅₀ values; thiazole derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.